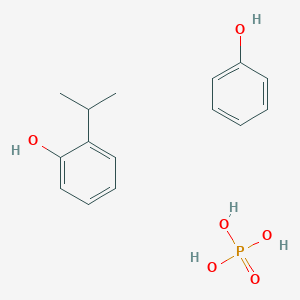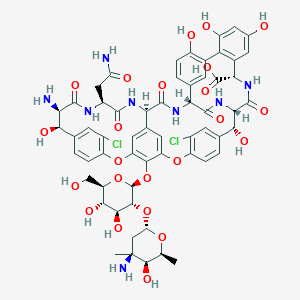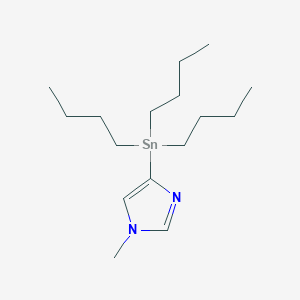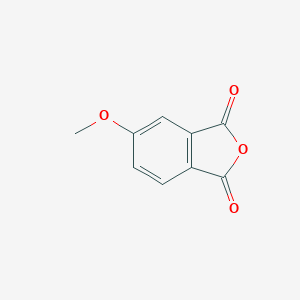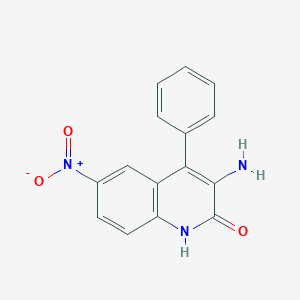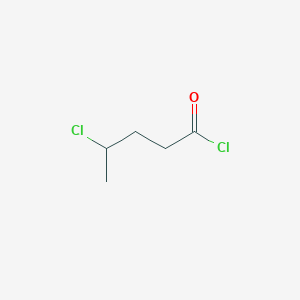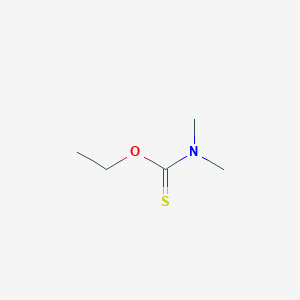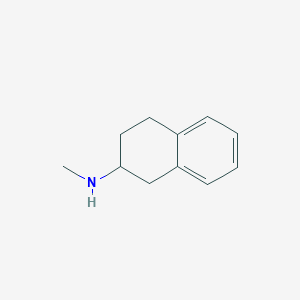
N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine
Vue d'ensemble
Description
N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine, also known as 2-Aminotetralin (2-AT) or 1,2,3,4-tetrahydronaphthalen-2-amine (THN), is a stimulant drug . It has a chemical structure consisting of a tetralin group combined with an amine .
Molecular Structure Analysis
The molecular formula of N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine is C11H15N . Its InChI code is 1S/C11H15N.ClH/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;/h2-5,11-12H,6-8H2,1H3;1H .Chemical Reactions Analysis
While specific chemical reactions involving N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine are not available, it’s known that tetrahydroisoquinolines can undergo various reactions due to their amine group .Physical And Chemical Properties Analysis
N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine has a density of 1.0±0.1 g/cm3, a boiling point of 260.6±29.0 °C at 760 mmHg, and a flash point of 113.5±19.7 °C . It also has a molar refractivity of 51.5±0.4 cm3 .Applications De Recherche Scientifique
Supramolecular Chemistry: Host-Guest Interactions
The compound’s aromatic character and ability to engage in hydrogen bonding make it suitable for use in supramolecular chemistry. It can act as a building block for creating host-guest systems, which are fundamental in developing molecular recognition processes, sensors, and self-assembling materials .
Chemical Biology: Bioconjugation and Imaging
In chemical biology, the compound’s reactivity can be harnessed for bioconjugation techniques. This involves attaching biomolecules to the compound to study biological processes or for diagnostic purposes. Additionally, its properties may allow for its use in fluorescent imaging, aiding in the visualization of cellular components and activities .
Polymer Chemistry: Synthesis of Novel Polymers
N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine: can be a monomer for synthesizing novel polymers. Its incorporation into polymer chains could result in materials with unique mechanical and chemical properties, potentially useful in various industrial applications .
Safety and Hazards
The compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
The primary targets of N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation and other neurological processes .
Mode of Action
N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine . This inhibition likely induces the release of these neurotransmitters, increasing their concentration in the synaptic cleft . This results in prolonged neurotransmitter action on post-synaptic receptors, enhancing the neurotransmission process .
Biochemical Pathways
The affected biochemical pathways primarily involve the serotonergic and noradrenergic systems . By inhibiting the reuptake of serotonin and norepinephrine, N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine amplifies the signaling in these pathways . The downstream effects include enhanced mood regulation, which is why compounds with similar mechanisms are often used in the treatment of mood disorders .
Result of Action
The molecular and cellular effects of N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine’s action are primarily related to its impact on neurotransmission. By inhibiting the reuptake of serotonin and norepinephrine, it enhances the signaling in the serotonergic and noradrenergic systems . This can lead to improved mood regulation and potentially provide therapeutic benefits in the treatment of mood disorders .
Propriétés
IUPAC Name |
N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-5,11-12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZARMFRLPAOETR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874230 | |
| Record name | 2-NAPHTHALENAMINE, 1,2,3,4-TETRAHYDRO-N-METHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
CAS RN |
19485-85-9 | |
| Record name | N-Methyl-2-amino-1,2,3,4-tetrahydronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019485859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-NAPHTHALENAMINE, 1,2,3,4-TETRAHYDRO-N-METHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

